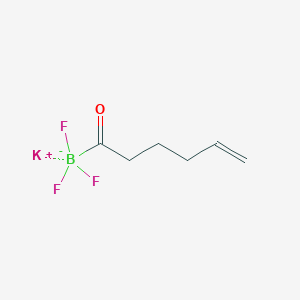![molecular formula C22H18F3N3 B11940834 2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline CAS No. 200711-51-9](/img/structure/B11940834.png)
2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline typically involves the following steps:
Diazotization Reaction: The synthesis begins with the diazotization of 4-(trifluoromethyl)aniline. This involves the reaction of 4-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-4-aminophenylisoindoline under basic conditions to form the azo compound.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反应分析
2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation of the azo group can lead to the formation of nitro compounds.
Reduction: The azo group can be reduced to form amines using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic conditions, solvents such as ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Isoindoline derivatives have been studied for their potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. The presence of the trifluoromethyl and diazenyl groups can enhance these activities.
Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a promising candidate for the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and dyes.
作用机制
The mechanism of action of 2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific receptors or enzymes, while the diazenyl group can participate in redox reactions. The isoindoline core can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
2-(3-methyl-4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline can be compared with other similar compounds, such as:
2-(3-methyl-4-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}phenyl)isoindoline: This compound has a similar structure but with the trifluoromethyl group in a different position. This positional change can affect the compound’s reactivity and biological activity.
This compound-1,3-dione: This compound has an additional dione group, which can significantly alter its chemical and biological properties.
4-methyl-2,6-bis[(4-methylphenyl)amino]-5-{2-[2-(trifluoromethyl)phenyl]diazenyl}-3-pyridinecarbonitrile: This compound has a pyridine core instead of an isoindoline core, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.
属性
CAS 编号 |
200711-51-9 |
|---|---|
分子式 |
C22H18F3N3 |
分子量 |
381.4 g/mol |
IUPAC 名称 |
[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]-[4-(trifluoromethyl)phenyl]diazene |
InChI |
InChI=1S/C22H18F3N3/c1-15-12-20(28-13-16-4-2-3-5-17(16)14-28)10-11-21(15)27-26-19-8-6-18(7-9-19)22(23,24)25/h2-12H,13-14H2,1H3 |
InChI 键 |
YMKPEAOUCLZOLS-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


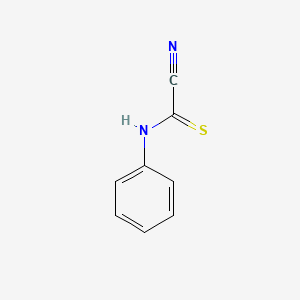


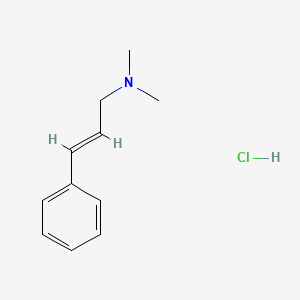
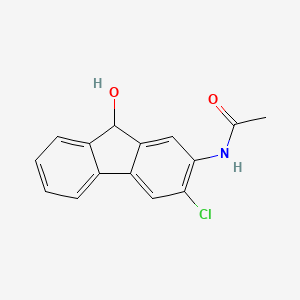
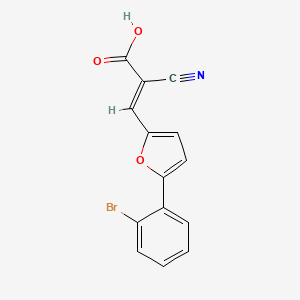
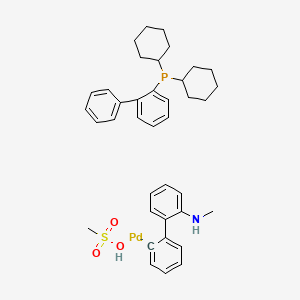
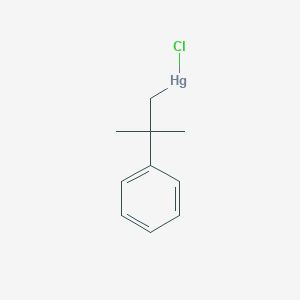
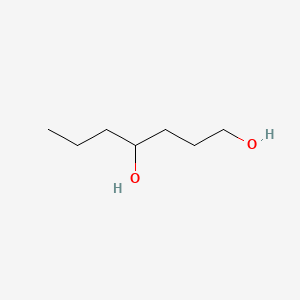
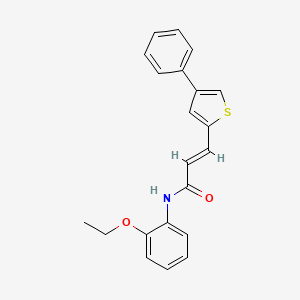
![(5S)-5-({[tert-butyl(diphenyl)silyl]oxy}methyl)tetrahydro-2-furanyl acetate](/img/structure/B11940796.png)

![3,8-Diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B11940808.png)
